Ethyl azepane-2-carboxylate
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Overview
Description
Ethyl azepane-2-carboxylate is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and pharmaceutical research. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Ethyl azepane-2-carboxylate is a derivative of azepane, a seven-membered heterocyclic compound Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
It’s known that azepane derivatives can undergo pd/la-catalyzed reactions, which proceed smoothly under extremely mild conditions . These reactions result in a range of highly functionalized azepanes . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
Biochemical Pathways
Azepane derivatives are known to play a role in various biochemical pathways, including those involved in the synthesis of non-fused n-aryl azepanes .
Result of Action
Azepane derivatives have been found to have various biological applications, including acting as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Action Environment
It’s known that the physicochemical context of a soil can substantially influence plant production of c surplus and discharge as root exudates . This could potentially influence the production and efficacy of this compound if it were produced in a plant-based system.
Biochemical Analysis
Biochemical Properties
Azepane derivatives, to which Ethyl azepane-2-carboxylate belongs, are known to be important structural motifs present in a variety of natural products and bioactive molecules . They have a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Azepane derivatives have been found to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Azepane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl azepane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of functionalized allenynes with primary and secondary amines under copper(I)-catalyzed tandem amination/cyclization reactions . This method allows for the selective preparation of azepane derivatives with unique substitution patterns.
Another method involves the use of palladium-catalyzed decarboxylation reactions, which enable the formation of N-aryl azepane derivatives under mild conditions . These reactions proceed smoothly with ample reaction scope and produce carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl azepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as azepane-2-carboxylic acid.
Substitution: Substitution reactions can introduce different functional groups into the azepane ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in the synthesis of complex bioactive molecules.
Scientific Research Applications
Ethyl azepane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of diverse heterocyclic compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
Comparison with Similar Compounds
Ethyl azepane-2-carboxylate can be compared with other similar compounds, such as:
Azepane-2-carboxylic acid: This compound lacks the ethyl ester group but shares the same azepane ring structure.
N-aryl azepane derivatives: These compounds have aryl groups attached to the nitrogen atom, offering different chemical and biological properties.
Trifluoromethyl-substituted azepin-2-carboxylates: These derivatives contain fluorine atoms, which can enhance their stability and biological activity.
Properties
IUPAC Name |
ethyl azepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPAWPFHCJAZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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